An In-depth Technical Guide to the Chemical Properties and Applications of (4R)-4-ethyl-1,3-oxazolidin-2-one
An In-depth Technical Guide to the Chemical Properties and Applications of (4R)-4-ethyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4R)-4-ethyl-1,3-oxazolidin-2-one is a chiral auxiliary widely employed in asymmetric synthesis to achieve high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Its predictable stereochemical outcomes, coupled with the ease of its introduction and subsequent removal, have made it a valuable tool in the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical and physical properties of (4R)-4-ethyl-1,3-oxazolidin-2-one, detailed experimental protocols for its synthesis and use in key asymmetric transformations, and relevant safety information.
Chemical and Physical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | PubChem[1] |
| Molecular Weight | 115.13 g/mol | PubChem[1] |
| IUPAC Name | (4R)-4-ethyl-1,3-oxazolidin-2-one | PubChem[1] |
| CAS Number | 98974-04-0 | PubChem[1] |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Specific Rotation | Data not available |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | -0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 115.06332853 g/mol | PubChem[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
Table 3: Solubility
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Toluene | Soluble |
| Hexanes | Sparingly soluble |
Note: Solubility data is based on general characteristics of similar oxazolidinones and may vary.
Spectral Data
Detailed spectral data for (4R)-4-ethyl-1,3-oxazolidin-2-one is crucial for its identification and characterization.
Table 4: 1H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 0.9 | t | 3H | -CH₂CH₃ |
| ~ 1.6 | m | 2H | -CH₂ CH₃ |
| ~ 3.8 | m | 1H | H-4 |
| ~ 4.1 | t | 1H | H-5a |
| ~ 4.5 | t | 1H | H-5b |
| ~ 6.5 | br s | 1H | N-H |
Table 5: 13C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 10 | -CH₂CH₃ |
| ~ 25 | -CH₂ CH₃ |
| ~ 55 | C-4 |
| ~ 70 | C-5 |
| ~ 160 | C-2 (C=O) |
Table 6: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H stretch |
| ~ 2970, 2880 | C-H stretch (aliphatic) |
| ~ 1750 | C=O stretch (carbamate) |
| ~ 1250 | C-N stretch |
| ~ 1050 | C-O stretch |
Experimental Protocols
The utility of (4R)-4-ethyl-1,3-oxazolidin-2-one as a chiral auxiliary is demonstrated through a sequence of reactions: synthesis of the auxiliary, N-acylation, diastereoselective enolate reactions, and finally, cleavage of the auxiliary to yield the chiral product.
Synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one
The synthesis of (4R)-4-ethyl-1,3-oxazolidin-2-one is typically achieved by the reaction of the corresponding chiral amino alcohol, (R)-2-aminobutan-1-ol, with a carbonylating agent such as diethyl carbonate or phosgene.
Materials:
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(R)-2-aminobutan-1-ol
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Diethyl carbonate
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Potassium carbonate (or other suitable base)
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Ethanol (or other suitable solvent)
Procedure:
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To a solution of (R)-2-aminobutan-1-ol in ethanol, add diethyl carbonate and a catalytic amount of potassium carbonate.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by distillation or recrystallization to afford (4R)-4-ethyl-1,3-oxazolidin-2-one.
Caption: Synthesis of the chiral auxiliary.
N-Acylation
The first step in utilizing the chiral auxiliary is its acylation to form an N-acyl oxazolidinone.
Materials:
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(4R)-4-ethyl-1,3-oxazolidin-2-one
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Acyl chloride (e.g., propionyl chloride)
Procedure:
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Dissolve (4R)-4-ethyl-1,3-oxazolidin-2-one in anhydrous THF under an inert atmosphere (e.g., argon).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of n-BuLi in hexanes dropwise.
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Stir the mixture at -78 °C for 15 minutes to form the lithium salt.
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Add the desired acyl chloride dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Caption: N-Acylation of the chiral auxiliary.
Diastereoselective Aldol Reaction
The N-acyl oxazolidinone can be used to perform highly diastereoselective aldol reactions.
Materials:
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N-Acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one
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Anhydrous dichloromethane (DCM)
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Di-n-butylboron triflate (Bu₂BOTf)
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Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
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Aldehyde
Procedure:
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Dissolve the N-acyl oxazolidinone in anhydrous DCM under an inert atmosphere.
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Cool the solution to -78 °C.
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Add Bu₂BOTf dropwise, followed by the dropwise addition of NEt₃ or DIPEA.
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Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
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Add the aldehyde dropwise and continue stirring at -78 °C for 1-2 hours, then warm to 0 °C for 1 hour.
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Quench the reaction with a pH 7 buffer and extract the product with an organic solvent.
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Dry the organic layer and concentrate under reduced pressure.
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Purify the aldol adduct by flash column chromatography.
Caption: Asymmetric aldol reaction workflow.
Diastereoselective Alkylation
Alkylation of the enolate derived from the N-acyl oxazolidinone provides access to chiral carboxylic acid derivatives.
Materials:
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N-Acyl-(4R)-4-ethyl-1,3-oxazolidin-2-one
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Anhydrous THF
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Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)
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Alkyl halide (e.g., benzyl bromide)
Procedure:
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Dissolve the N-acyl oxazolidinone in anhydrous THF under an inert atmosphere.
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Cool the solution to -78 °C.
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Add a solution of LDA or NaHMDS dropwise and stir for 30 minutes to generate the enolate.
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Add the alkyl halide and continue stirring at -78 °C for several hours until the reaction is complete (monitored by TLC).
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Quench the reaction with saturated aqueous ammonium chloride.
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Extract the product, dry the organic layer, and concentrate.
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Purify by flash column chromatography.
